An In-depth Technical Guide to Candesartan Cilexetil Impurity E
An In-depth Technical Guide to Candesartan Cilexetil Impurity E
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of Candesartan Cilexetil Impurity E, a known related substance of the antihypertensive drug Candesartan Cilexetil. This document details its chemical structure, analytical quantification methods, and relevant experimental data, serving as a critical resource for quality control and drug development.
Chemical Identity and Structure
Candesartan Cilexetil Impurity E is identified as the N1-ethyl analog of Candesartan Cilexetil. Its formation is typically associated with the synthesis process of the active pharmaceutical ingredient (API). Accurate identification and characterization are crucial for ensuring the purity and safety of the final drug product.
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IUPAC Name: (1RS)-1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2′-(1-ethyl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate[1][2]
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Synonyms: Candesartan Cilexetil N1-Ethyl Analog, 1H-N1-Ethyl Candesartan Cilexetil[1][3]
The key structural difference from the parent molecule, Candesartan Cilexetil, is the presence of an ethyl group on the N-1 position of the tetrazole ring. This structural variant requires sophisticated analytical techniques, such as NMR spectroscopy, for unambiguous differentiation from other isomers like the N-2 ethylated impurity (Impurity F).[5]
Quantitative Analysis Data
The quantification of Impurity E is a critical aspect of quality control in the manufacturing of Candesartan Cilexetil. The data below is compiled from various analytical studies.
| Parameter | Value | Method | Reference |
| Purity | 99.3% | UPLC | Acta Chromatographica (2025)[6][7] |
| Purity | 95% | HPLC | Allmpus Laboratories[4] |
| Content in Tablets | 0.18% | LC | Google Patents (CN111352358A)[8] |
| Status | Certified Reference Material | - | Sigma-Aldrich |
Experimental Protocols
The determination of Candesartan Cilexetil Impurity E is primarily achieved through advanced chromatographic techniques. Below is a detailed protocol for a stability-indicating Reversed-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) method.
Objective: To separate and quantify Candesartan Cilexetil Impurity E from the API and other related substances in tablet formulations.[6]
Instrumentation:
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Waters Acquity UPLC system or equivalent, equipped with a photodiode array (PDA) detector.[9]
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Analytical Column: BEH Shield RP18 or equivalent.[9]
Reagents and Materials:
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Candesartan Cilexetil Impurity E Reference Standard (Purity: 99.3%).[6][7]
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Acetonitrile (HPLC grade).
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Methanol (HPLC grade).[6]
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Glacial Acetic Acid.[6]
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Bi-distilled Water.[6]
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Diluent: A mixture of ultrapure water and methanol in a 10:90 (v/v) ratio.[6]
Chromatographic Conditions:
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Mobile Phase A: Glacial acetic acid and bi-distilled water (0.1:99.9 v/v).
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Mobile Phase B: Glacial acetic acid and acetonitrile (0.1:99.9 v/v).
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Flow Rate: 0.5 mL/min.[6]
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Injection Volume: 1.0 µL.[6]
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Column Oven Temperature: 30 °C.[6]
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Sample Cooler Temperature: 15 °C.[6]
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Detection Wavelength: 265 nm.[6]
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Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 1.0 - 3.5 15 85 3.6 15 85 | 3.6 - 5.5 | 70 | 30 |
Sample Preparation:
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Weigh and powder 20 Candesartan Cilexetil tablets to determine the average weight.
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Accurately weigh a portion of the powder equivalent to 10 mg of Candesartan Cilexetil.
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Transfer the powder to a flask with 80 mL of diluent.
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Sonicate the mixture for approximately 20 minutes, with intermittent vigorous shaking.
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Make up the volume with the diluent and mix thoroughly.
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Filter the solution through a 0.45-µm membrane filter before injection.[6]
System Suitability: The system is deemed suitable for analysis if parameters such as resolution (NLT 2.0), theoretical plates (NLT 2000), and tailing factor (NMT 2.0) are met for the Impurity E peak relative to adjacent peaks.[6]
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the analysis of Candesartan Cilexetil Impurity E in a pharmaceutical sample.
Caption: Analytical workflow for Candesartan Impurity E quantification.
References
- 1. pharmaceresearch.com [pharmaceresearch.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. ksplifescience.com [ksplifescience.com]
- 4. allmpus.com [allmpus.com]
- 5. researchgate.net [researchgate.net]
- 6. akjournals.com [akjournals.com]
- 7. akjournals.com [akjournals.com]
- 8. CN111458444A - Method for determining impurities in candesartan cilexetil - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
